molecular formula C17H20N2S B2818635 6-(1-Adamantyl)-1,3-benzothiazol-2-amine CAS No. 26934-59-8

6-(1-Adamantyl)-1,3-benzothiazol-2-amine

Cat. No. B2818635
CAS RN: 26934-59-8
M. Wt: 284.42
InChI Key: SZQDYMUPEITBLT-UHFFFAOYSA-N
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Description

6-(1-Adamantyl)-1,3-benzothiazol-2-amine, also known as 6-ABA, is a novel heterocyclic compound with a wide range of applications in scientific research. It is a derivative of the benzothiazole family, which is a class of sulfur-containing heterocyclic compounds. 6-ABA is a highly versatile compound due to its unique chemical structure, which contains both an amine and a thiazole ring. This combination of features makes it an attractive target for research in the fields of organic synthesis, medicinal chemistry, and material science.

Scientific Research Applications

Synthesis of Novel Compounds

  • A series of benzimidazole-5(6)-carboxamide, carbohydrazide, and 1,3,4-oxadiazole derivatives bearing the adamantane moiety were synthesized, showcasing the versatility of adamantane-containing compounds in the development of novel molecules with potential applications in medicinal chemistry (Soselia et al., 2020).
  • Research on homolytic aromatic ipso substitutions in benzothiazoles by the nucleophilic 1-adamantyl radical has demonstrated the potential for creating 2-(1-adamantyl)-benzothiazole through a substitution process, highlighting a method for generating compounds with possible applications in material science or pharmacology (Fiorentino et al., 1977).

Quantum Analysis and Structural Insights

  • A quantitative assessment of noncovalent interactions in N-substituted-5-(adamantan-1-yl)-1,3,4-thiadiazole-2-amines was conducted, providing insights into the structural and electronic properties of adamantane derivatives. This research could inform the design of new materials or pharmaceuticals with optimized intermolecular interactions (El-Emam et al., 2020).

Antimycobacterial Agents

  • Benzothiazole adamantyl amide was identified as a high throughput screening hit against Mycobacterium tuberculosis and showed activity against nontuberculous mycobacteria as well. This discovery marks a significant step towards developing new antimycobacterial agents, showcasing the therapeutic potential of adamantane-containing benzothiazole derivatives (De Groote et al., 2018).

Biological Activities

  • Substituted benzothiazoles have been the focus of extensive research due to their varied biological activities, including anti-inflammatory and anti-bacterial properties. The synthesis of benzothiazol-2-amines and their derivatives further exemplifies the role of adamantane in the development of compounds with significant therapeutic potential (Hunasnalkar et al., 2010).

Future Directions

: Kadomura, N., Ito, T., Kawashima, H., Matsuhisa, T., Kinoshita, T., Soda, M., … & Kitaichi, K. (2021). In vitro metabolic profiles of adamantyl positional isomers of synthetic cannabinoids. Forensic Toxicology, 39(1), 26-44. Read more : Comprehensive analytical characteristics of N-(adamantan-1-yl)-1-(cyclohexylmethyl)-1H-indazole-3-carboxamide (ACHMINACA). Read more : Synthesis of novel adamantyl and homoadamantyl-substituted β-hydroxy acids. Read more

properties

IUPAC Name

6-(1-adamantyl)-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2S/c18-16-19-14-2-1-13(6-15(14)20-16)17-7-10-3-11(8-17)5-12(4-10)9-17/h1-2,6,10-12H,3-5,7-9H2,(H2,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZQDYMUPEITBLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C4=CC5=C(C=C4)N=C(S5)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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